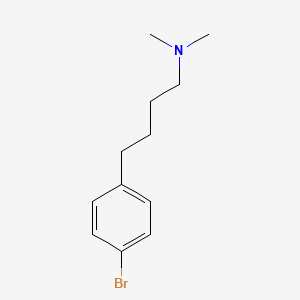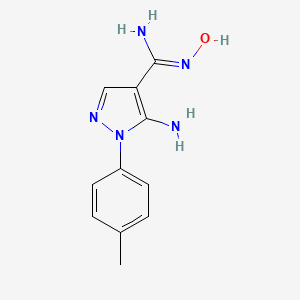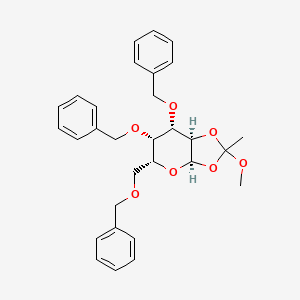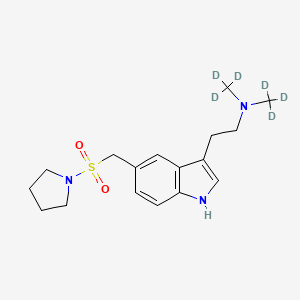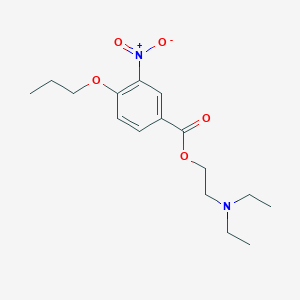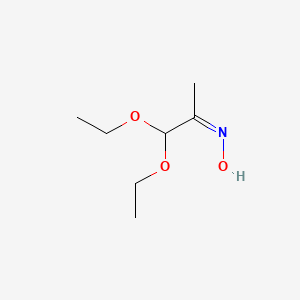
1,1-Diethoxypropan-2-one Oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diethoxypropan-2-one Oxime is an organic compound with the molecular formula C7H15NO3 and a molecular weight of 161.2 g/mol. It is a colorless oil that is soluble in solvents such as chloroform, dichloromethane, diethyl ether, and methanol. This compound is an intermediate used in the synthesis of Nilotinib 3-Imidazolyl N-oxide, an impurity compound of Nilotinib, which is useful in the treatment of chronic myelogenous leukemia.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Diethoxypropan-2-one Oxime can be synthesized through the condensation of 1,1-diethoxypropan-2-one with hydroxylamine . The reaction typically involves the following steps:
- Formation of the oxime from the aldehyde or ketone.
- Conversion of the oxime oxygen to a good leaving group.
- Heating to induce the rearrangement .
Industrial Production Methods
In industrial settings, the synthesis of oximes, including this compound, can be achieved using solvent-free methods. For example, the use of bismuth oxide (Bi2O3) under grinding conditions has been demonstrated to be effective for the synthesis of oximes from a broad spectrum of aldehydes and ketones with hydroxylamine hydrochloride .
Chemical Reactions Analysis
Types of Reactions
1,1-Diethoxypropan-2-one Oxime undergoes various chemical reactions, including:
Oxidation: Oximes can be oxidized to nitro compounds.
Reduction: Reduction of oximes can produce amines.
Substitution: Oximes can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and other peroxides.
Reduction: Reducing agents such as sodium metal, sodium amalgam, and hydrogenation catalysts are used.
Substitution: Various acids and bases can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Primary and secondary amines.
Substitution: Amide derivatives and other substituted oximes.
Scientific Research Applications
1,1-Diethoxypropan-2-one Oxime has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals such as Nilotinib.
Biology: Acts as a ligand in coordination chemistry and can be used for the analysis of metal ions.
Medicine: Involved in the synthesis of compounds with potential therapeutic applications, such as anticancer agents.
Industry: Utilized in the production of polymers and other materials through oxime click chemistry.
Mechanism of Action
The mechanism of action of 1,1-Diethoxypropan-2-one Oxime involves the formation of an oxime from the aldehyde or ketone, followed by the conversion of the oxime oxygen to a good leaving group and heating to induce rearrangement . This process is similar to the Beckmann rearrangement, where the oxime oxygen is protonated by acid, leading to the formation of a better leaving group and subsequent rearrangement to form amides or nitriles .
Comparison with Similar Compounds
Similar Compounds
Aldoximes: Oximes derived from aldehydes.
Ketoximes: Oximes derived from ketones.
Amidoximes: Oximes of amides.
Uniqueness
1,1-Diethoxypropan-2-one Oxime is unique due to its specific structure and its role as an intermediate in the synthesis of Nilotinib 3-Imidazolyl N-oxide. Its solubility in various organic solvents and its ability to undergo multiple types of chemical reactions make it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C7H15NO3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(NZ)-N-(1,1-diethoxypropan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C7H15NO3/c1-4-10-7(11-5-2)6(3)8-9/h7,9H,4-5H2,1-3H3/b8-6- |
InChI Key |
YHWNYZOPDVPQMU-VURMDHGXSA-N |
Isomeric SMILES |
CCOC(/C(=N\O)/C)OCC |
Canonical SMILES |
CCOC(C(=NO)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-amine](/img/structure/B13410837.png)
![Bis[(2,2,2-trifluoroacetyl)oxy]lead](/img/structure/B13410841.png)

